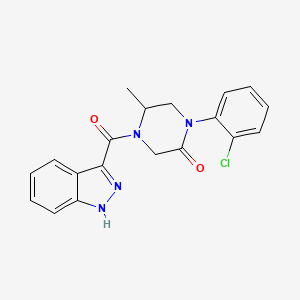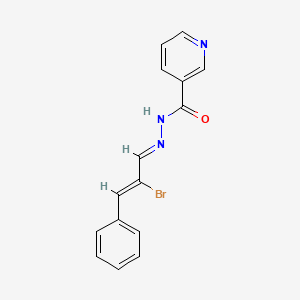
2-(cyclohex-3-en-1-ylcarbonyl)-8-(pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The compound's synthesis involves multiple steps, including the utilization of 1,3-dipolar cycloadditions of stabilized isoquinolinium N-ylides with sulfinyl dipolarophiles for the asymmetric synthesis of pyrrolo[2,1-a]isoquinoline derivatives, showcasing the compound's complexity and the intricate methods required for its formation. Notably, Lewis acid-catalyzed reactions have been utilized for the synthesis of related tetrahydroquinoline derivatives, indicating a versatile approach to the synthesis of such compounds (García Ruano et al., 2011) (Lu & Shi, 2007).
Molecular Structure Analysis
The molecular structure of 2-(cyclohex-3-en-1-ylcarbonyl)-8-(pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline and its derivatives has been extensively studied. For instance, the structure of substituted tetrahydroquinoline-3-carbonitriles was elucidated through X-ray analysis, highlighting the importance of structural analysis in understanding the compound's chemical behavior and properties (Dyachenko et al., 2015).
Chemical Reactions and Properties
Various chemical reactions and properties associated with this compound and its derivatives have been explored. The removal of the pyrrolidine substituent by dehydrogenation of tetrahydroisoquinolines, for example, demonstrates the reactive versatility and the complex chemical behavior of these molecules (Mahboobi et al., 1994).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the compound's applications and behavior under different conditions. Although specific studies on 2-(cyclohex-3-en-1-ylcarbonyl)-8-(pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline were not found, related research on tetrahydroquinoline derivatives provides insight into the methodologies for analyzing such properties.
Chemical Properties Analysis
The chemical properties, such as reactivity with different reagents, stability under various conditions, and the influence of substituents on its chemical behavior, are essential for its application in synthesis and potential pharmaceutical applications. Studies on the multicomponent synthesis and the reactivity of related compounds offer a glimpse into the complex chemical nature of these molecules (Dyachenko et al., 2019).
科学的研究の応用
Synthesis and Chemical Applications
A novel process for synthesizing 1-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, an important intermediate for organic synthesis, achieved an overall yield of 53% from phenethylamine, showing improvements by using a mixture of P2O5/POCl3 as the dehydrating agent (Feng Ta, 2013). This demonstrates the compound's significance in synthesizing complex molecules.
Multicomponent Synthesis
The compound's role in multicomponent reactions was highlighted by the synthesis of substituted 2-(alkylsulfanyl)-4-[furan-2-yl(or thiophen-2-yl)]-5,6,7,8-tetrahydroquinoline-3-carbonitriles, showcasing its versatility in creating structurally diverse molecules (V. D. Dyachenko et al., 2015).
Antimicrobial Applications
The synthesis of a novel class of biquinoline pyridine hybrids via one-pot, three-component reaction, where compounds were screened for antibacterial and antifungal activities, showed some derivatives to be more potent than standard drugs (N. Shah et al., 2012). This highlights the potential for developing new antimicrobial agents based on the tetrahydroisoquinoline structure.
Synthetic Methodologies
Research on the regio- and enantioselective C-H cyclization of pyridines with alkenes using a nickel/N-heterocyclic carbene catalysis revealed a method to access optically active 5,6,7,8-tetrahydroquinolines and tetrahydroisoquinolines (Wu-Bin Zhang et al., 2019). This showcases advanced techniques in synthesizing chiral compounds for pharmaceutical applications.
特性
IUPAC Name |
cyclohex-3-en-1-yl-(8-pyrrolidin-1-ylsulfonyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c23-20(17-7-2-1-3-8-17)21-14-11-16-9-6-10-19(18(16)15-21)26(24,25)22-12-4-5-13-22/h1-2,6,9-10,17H,3-5,7-8,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFYSLNZINLVIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC3=C2CN(CC3)C(=O)C4CCC=CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohex-3-en-1-ylcarbonyl)-8-(pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-morpholinyl)-N-[2-(4-morpholinylmethyl)benzyl]benzamide](/img/structure/B5511341.png)

![1-cyclopentyl-N-methyl-5-oxo-N-[2-(1H-pyrazol-1-yl)benzyl]-3-pyrrolidinecarboxamide](/img/structure/B5511352.png)
![2-({4-[(3,4-dimethoxybenzylidene)amino]-4H-1,2,4-triazol-3-yl}thio)ethanol](/img/structure/B5511359.png)
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5511371.png)
![5-bromo-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5511373.png)
![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5511381.png)
![ethyl 2-cyano-3-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}acrylate](/img/structure/B5511385.png)
![methyl 2-{[3-(4-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5511387.png)

![N-methyl-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]-N-phenylacetamide](/img/structure/B5511411.png)

